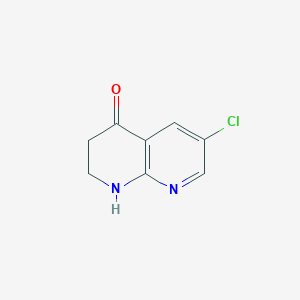

6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Description

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

6-chloro-2,3-dihydro-1H-1,8-naphthyridin-4-one |

InChI |

InChI=1S/C8H7ClN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h3-4H,1-2H2,(H,10,11) |

InChI Key |

WFOHXMBWGWAZKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding naphthyridone derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Halogen exchange or introduction of other functional groups.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridone derivatives, while substitution reactions could introduce various functional groups onto the naphthyridine ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a lead compound for the development of new therapeutic agents.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,8-Naphthyridinones

Mechanistic Differences

- Tubulin Inhibition: 2-Aryl-1,8-naphthyridinones (e.g., HKL-1) directly inhibit tubulin polymerization, whereas 3-substituted derivatives (e.g., oxadiazole-containing analogs) target DNA repair pathways .

- Cisplatin Synergy: Oxadiazole-modified naphthyridinones (e.g., 6h) bind to the ATR kinase active site via hydrogen bonding (Val170, Glu168) and π-π stacking (Trp169), reducing CHK1 expression and enhancing cisplatin efficacy .

Physicochemical Properties

- Lipophilicity: The 1,3,4-oxadiazole moiety increases logP values, improving membrane permeability compared to unsubstituted naphthyridinones .

- Thermal Stability : Brominated analogs (e.g., 6-bromo derivatives) exhibit higher melting points (>300°C) due to stronger halogen bonding, whereas chlorinated variants are more reactive in cross-coupling reactions .

Research Findings and Data Tables

Table 1: Anticancer Activity of Selected 1,8-Naphthyridinones

Biological Activity

6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound belonging to the naphthyridine class. Its structure includes a chlorine atom at the 6th position and a carbonyl group at the 4th position, which are critical for its biological activity. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : CHClNO

- Molecular Weight : 182.607 g/mol

- CAS Number : 35703-14-1

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential in medicinal chemistry.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The following table summarizes findings from various studies on its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Dyshlovoy et al. (2021) | HeLa (cervical cancer) | 5.0 | Induction of apoptosis via caspase activation |

| Shubina et al. (2020) | MDA-MB-231 (breast cancer) | 3.5 | Mitochondrial disruption and ROS generation |

| PMC8306249 (2021) | THP-1 (leukemia) | 4.0 | p53-independent apoptosis induction |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair, which is crucial for cancer cell survival.

- Receptor Modulation : It can act on various receptors to modulate signaling pathways related to cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry assessed a series of naphthyridine derivatives, including this compound, showing promising results against multiple cancer cell lines with low toxicity profiles.

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 10 µg/mL.

Q & A

Q. What are the standard synthetic protocols for preparing 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one and its derivatives?

The synthesis typically involves cyclization reactions and halogenation. For example, This compound can be derived from substrates like isoxazolo[4,3-c][1,8]naphthyridines via hydrolysis and reduction. A key method includes reacting 8-chloro-5-methyl-3,3a,4,5-tetrahydroisoxazolo[4,3-c][1,8]naphthyridine with Raney Ni, yielding 88% of the target compound through hydrolysis of NH to O . Another approach uses halogenated intermediates, such as 7-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, which undergoes functionalization via hydroxylamine to form hydroxyamino derivatives .

Key Reaction Conditions

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Characterization relies on ¹H NMR , ESI-QTOF-MS , and melting point analysis. For instance, derivatives like 6h (a 3-(1,3,4-oxadiazol-2-yl)-substituted naphthyridinone) were confirmed via ¹H NMR (δ 8.65–7.25 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS m/z 437.0832 [M+H]⁺) . Melting points (e.g., 300.0–301.2°C for 6h ) further validate purity . Advanced analogs, such as pyrazole derivatives, are characterized by IR spectroscopy to confirm carbonyl (C=O) and NH stretches .

Advanced Research Questions

Q. How do structural modifications at the 3-position of the naphthyridinone core influence biological activity?

Substitutions at the 3-position significantly modulate anticancer and antimicrobial properties. For example:

- Oxadiazole derivatives (e.g., 6e and 6h ) enhance cisplatin sensitization in cancer cells by inhibiting the ATR/CHK1 DNA damage response pathway, as shown via annexin V/PI apoptosis assays .

- Pyridinyl or aryl groups (e.g., 10a ) improve metabolic stability and target binding, with IC₅₀ values correlating with electron-withdrawing substituents (e.g., 4-chlorophenyl) .

- Morpholinomethyl or sulfonamide groups (e.g., 2e ) increase antibacterial activity, achieving MIC <6.25 µg/mL against S. aureus via disruption of bacterial membrane integrity .

Structure-Activity Relationship (SAR) Insights

Q. What experimental strategies resolve contradictions in biological activity data among structurally similar derivatives?

Discrepancies often arise from differences in assay conditions or off-target effects. To address this:

- Mechanistic validation : Use orthogonal assays (e.g., Hoechst staining for DNA damage, Western blot for CHK1 phosphorylation) to confirm target engagement .

- Computational docking : Compare binding poses of active vs. inactive analogs. For example, 6h showed stronger hydrogen bonding with ATR’s ATP-binding pocket than less active derivatives .

- Metabolic stability testing : Evaluate hepatic microsome stability to rule out false negatives due to rapid degradation .

Case Study : Derivatives 6e and 6h exhibited conflicting cytotoxicity in initial MTT assays. Further analysis revealed 6h ’s superior solubility and cellular uptake, explaining its enhanced activity .

Q. How can computational methods guide the design of novel this compound analogs?

- Molecular Dynamics (MD) Simulations : Predict binding stability with targets like ATR or bacterial topoisomerases. For example, MD of 6h with ATR showed stable interactions over 100 ns trajectories .

- QSAR Modeling : Use 2D/3D descriptors (e.g., logP, polar surface area) to optimize bioavailability. A QSAR model for oxadiazole derivatives identified ClogP <3 as critical for blood-brain barrier penetration .

- ADMET Prediction : Tools like SwissADME forecast metabolic liabilities (e.g., CYP3A4 inhibition) early in design .

Q. What are the challenges in scaling up the synthesis of this compound derivatives for in vivo studies?

Key challenges include:

- Low yields in cyclization steps : Optimize microwave-assisted synthesis (e.g., 80% yield for 10a vs. 23.6% for intermediate 7 under traditional heating) .

- Purification of diastereomers : Use chiral HPLC or enzymatic resolution for compounds like 22 , which form racemic mixtures during cyclocondensation .

- Halogen retention : Prevent dechlorination during Suzuki couplings by using Pd(PPh₃)₄/Cs₂CO₃ systems, preserving the 6-chloro substituent critical for activity .

Methodological Recommendations

- For SAR Studies : Prioritize derivatives with halogen or sulfonyl groups for enhanced target selectivity .

- For Data Reproducibility : Standardize assay protocols (e.g., fixed cisplatin concentrations in combination studies) .

- For Synthetic Efficiency : Adopt microwave or sonochemical methods to reduce reaction times (e.g., 2 hours vs. 24 hours for traditional reflux) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.